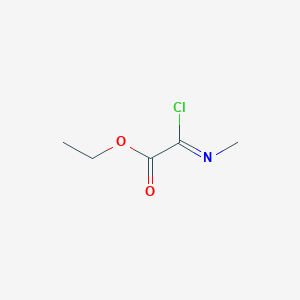

Ethyl 2-Chloro-2-(methylimino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

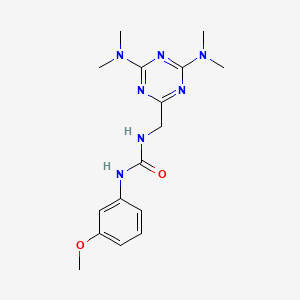

Descripción general

Descripción

Ethyl 2-Chloro-2-(methylimino)acetate is a chemical compound with the molecular formula C5H8ClNO2 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H8ClNO2 . The molecular weight is 149.57 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 149.57 g/mol . The density is reported to be 1.2±0.1 g/cm3 . The boiling point is 175.3±23.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Ethyl 2-Chloro-2-(methylimino)acetate has been utilized in various synthesis processes. For instance, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) was used as a catalyst in the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating advantages such as high yields, simplicity, and avoiding harmful catalysts (Zang et al., 2010). Similarly, the compound was synthesized through various improved processes using ethyl acetoacetate, resulting in simplified procedures and reduced production costs (Jing, 2003).

Chemical Interactions and Properties

The hydrogen bonding interaction of acetate-based ionic liquids (AcILs) like 1-ethyl-3-methylimidazolium acetate with various solvents was studied, highlighting the significance of this compound in understanding solvent-ionic liquid interactions (Chen et al., 2014). Also, the impact of Ethyl 2-chlorotrityl chloride resin on peptide chemistry, where Ethyl 2-cyano-2-(hydroxyimino) acetate (Oxyma) was used as a pH modulatory agent, was evaluated (Subirós‐Funosas et al., 2012).

Industrial Applications

In the field of industrial chemistry, this compound has been utilized in the optimization of synthesis processes. For example, the synthesis of Ethyl(2-phthalimidoethoxy)acetate was optimized using a factorial design, improving yield and reducing side products (Synoradzki et al., 2005).

Environmental Chemistry

The compound has also been explored in environmental chemistry, like in the study of the inhibition efficiencies of some quinoxalines, including this compound, as corrosion inhibitors for copper in nitric acid (Zarrouk et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-chloro-2-methyliminoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c1-3-9-5(8)4(6)7-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEZHILUMYZCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2977760.png)

![ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2977762.png)

![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)

![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)

![2-(4,6-Dimethoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2977768.png)

![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)